
Ácido 2-Hexil-4-pentinóico
Descripción general
Descripción
El Ácido 2-hexil-4-pentinóico es un derivado del ácido valproico, conocido por sus importantes propiedades neuroprotectoras. Este compuesto es notable por su capacidad para inhibir las desacetilasas de histonas (HDAC) e inducir la proteína de choque térmico 70 (HSP70), lo que lo convierte en una herramienta valiosa en la neuroprotección y los estudios epigenéticos .
Aplicaciones Científicas De Investigación
Radiosensitization in Cancer Therapy
Mechanism of Action
HPTA has been identified as a promising radiosensitizer, particularly in the context of breast cancer. Research indicates that HPTA enhances the effectiveness of radiotherapy by inhibiting the homologous recombination repair pathway, specifically targeting the BRCA1-Rad51 complex. This inhibition leads to increased DNA double-strand breaks in cancer cells, making them more susceptible to radiation damage .
Case Studies and Findings
- A study demonstrated that low concentrations of HPTA (15 µM) could achieve similar effects to high concentrations of valproic acid (500 µM) in inhibiting breast cancer cell growth and sensitizing them to hydroxyurea treatment .
- Another investigation reported that HPTA, when administered alongside radiotherapy (RT), significantly reduced tumor volume in DMBA-induced breast cancer models. The combination therapy resulted in enhanced infiltration of immune cells and improved tumor response rates compared to RT alone .
Comparative Efficacy with Other Compounds
HPTA has been compared with other compounds like valproic acid (VPA) to evaluate its effectiveness as a radiosensitizer. The findings suggest that HPTA not only matches the efficacy of VPA but does so at significantly lower doses, thereby reducing potential side effects associated with higher dosages of traditional therapies .
Potential Applications Beyond Oncology
While the primary focus has been on its role in cancer therapy, HPTA also holds promise in other areas:
Summary Table of Research Findings
Mecanismo De Acción
El principal mecanismo por el cual el Ácido 2-hexil-4-pentinóico ejerce sus efectos es a través de la inhibición de las desacetilasas de histonas (HDAC). Esta inhibición lleva a un aumento de la acetilación de las histonas, lo que da como resultado una estructura de cromatina más relajada y una expresión génica alterada. Además, la inducción de la proteína de choque térmico 70 (HSP70) proporciona neuroprotección al estabilizar las proteínas y prevenir la agregación .
Compuestos similares:
Ácido valproico: Un inhibidor de HDAC bien conocido con amplias aplicaciones en la epilepsia y los trastornos del estado de ánimo.
Ácido butírico: Otro inhibidor de HDAC con funciones en la terapia contra el cáncer y los estudios de expresión génica.
Tricostatina A: Un potente inhibidor de HDAC utilizado ampliamente en la investigación para estudiar la regulación epigenética.
Singularidad: El this compound es único debido a su doble papel en la inhibición de HDAC y la inducción de HSP70, proporcionando una combinación de modulación epigenética y neuroprotección que no se encuentra comúnmente en otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
2-Hexyl-4-pentynoic Acid plays a significant role in biochemical reactions by inhibiting HDAC activity with an IC50 value of 13 μM, which is much more potent than valproic acid . This inhibition leads to histone hyperacetylation, which can affect gene expression by altering chromatin structure . Additionally, 2-Hexyl-4-pentynoic Acid induces the expression of heat shock proteins (HSP70), providing neuroprotection against glutamate-induced excitotoxicity . The compound interacts with various enzymes and proteins, including HDACs and HSP70, through binding interactions that modulate their activity .
Cellular Effects
2-Hexyl-4-pentynoic Acid has been shown to influence various cellular processes. In cultured neurons, it causes histone hyperacetylation and protects against glutamate-induced excitotoxicity . In breast cancer cells, 2-Hexyl-4-pentynoic Acid inhibits cell growth and sensitizes the cells to hydroxyurea by interfering with DNA repair mechanisms . It also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and inducing HSP70 .
Molecular Mechanism
At the molecular level, 2-Hexyl-4-pentynoic Acid exerts its effects primarily through HDAC inhibition, leading to increased histone acetylation and altered gene expression . This compound also induces the expression of HSP70, which provides neuroprotection and enhances cellular stress responses . Additionally, 2-Hexyl-4-pentynoic Acid has been shown to interfere with DNA repair proteins, such as BRCA1 and Rad51, by reducing their stability and half-life . These interactions contribute to its radiosensitizing properties in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hexyl-4-pentynoic Acid have been observed to change over time. The compound is stable at room temperature and induces histone hyperacetylation in cerebellar granule cells at concentrations as low as 5 μM . Long-term studies have shown that 2-Hexyl-4-pentynoic Acid can maintain its neuroprotective effects and continue to modulate gene expression and cellular stress responses over extended periods .
Dosage Effects in Animal Models
The effects of 2-Hexyl-4-pentynoic Acid vary with different dosages in animal models. At low concentrations (15 μM), it has been shown to have similar effects to high concentrations of valproic acid (500 μM) in inhibiting breast cancer cell growth and sensitizing the cells to hydroxyurea . Higher doses may lead to increased adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Hexyl-4-pentynoic Acid is involved in metabolic pathways that include interactions with enzymes such as HDACs and cofactors that modulate its activity . The compound’s inhibition of HDACs leads to changes in metabolic flux and metabolite levels, affecting cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, 2-Hexyl-4-pentynoic Acid is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
2-Hexyl-4-pentynoic Acid is localized within specific subcellular compartments, where it exerts its effects on histone acetylation and gene expression . The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to particular organelles, such as the nucleus, where it can modulate chromatin structure and function .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del Ácido 2-hexil-4-pentinóico normalmente implica la alquilación de un precursor de alquino adecuado con un haluro de hexilo en condiciones básicas. La reacción se lleva a cabo a menudo en presencia de una base fuerte como el hidruro de sodio o el terc-butóxido de potasio, seguido de una neutralización ácida para obtener el ácido deseado.
Métodos de producción industrial: Si bien los métodos industriales específicos para la producción a gran escala del this compound no están bien documentados, el enfoque general implicaría optimizar la síntesis de laboratorio para su escalado. Esto incluye garantizar la disponibilidad de materiales de partida de alta pureza, condiciones de reacción eficientes y técnicas de purificación efectivas para lograr la calidad del producto deseada.
Tipos de reacciones:
Oxidación: El this compound puede sufrir reacciones de oxidación, formando típicamente ácidos carboxílicos o cetonas dependiendo del agente oxidante utilizado.
Reducción: La reducción del grupo alquino puede conducir a la formación de alquenos o alcanos, dependiendo de las condiciones y los catalizadores empleados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el carbono del alquino, donde puede reaccionar con nucleófilos como las azidas en reacciones de cicloadición azida-alquino catalizadas por cobre (CuAAC).
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃) en medios ácidos o básicos.
Reducción: Gas hidrógeno (H₂) con paladio sobre carbón (Pd/C) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Yoduro de cobre(I) (CuI) como catalizador en reacciones CuAAC.
Principales productos:
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alquenos o alcanos.
Sustitución: Triazoles en reacciones CuAAC.
Comparación Con Compuestos Similares
Valproic Acid: A well-known HDAC inhibitor with broad applications in epilepsy and mood disorders.
Butyric Acid: Another HDAC inhibitor with roles in cancer therapy and gene expression studies.
Trichostatin A: A potent HDAC inhibitor used extensively in research to study epigenetic regulation.
Uniqueness: 2-Hexyl-4-Pentynoic Acid is unique due to its dual role in HDAC inhibition and HSP70 induction, providing a combination of epigenetic modulation and neuroprotection that is not commonly found in other similar compounds .
Actividad Biológica
2-Hexyl-4-pentynoic acid (HPTA) is a derivative of valproic acid and has emerged as a significant compound in biomedical research, particularly due to its role as a histone deacetylase (HDAC) inhibitor. This article explores the biological activity of HPTA, focusing on its mechanisms, therapeutic potential, and relevant research findings.
HPTA functions primarily as an HDAC inhibitor, which plays a crucial role in the regulation of gene expression through the modification of histones. By inhibiting HDACs, HPTA promotes histone acetylation, leading to a more relaxed chromatin structure and enhanced transcriptional activity. This mechanism is vital for its therapeutic effects in cancer treatment.
Key Findings:
- IC50 Value : HPTA exhibits an IC50 value of 13 μM against HDACs, indicating its potency as an inhibitor .
- Histone Acetylation : In cerebellar granule cells, HPTA significantly increased acetylated histone H3 levels by up to 700% at higher concentrations (50-100 μM), compared to a 200% increase with valproic acid (100 μM) .
- Neuroprotection : HPTA has been shown to protect against glutamate-induced excitotoxicity in neuronal cultures, further supporting its neuroprotective properties .
Cancer Treatment
HPTA's ability to inhibit HDACs has been linked to its potential in cancer therapy, particularly in breast cancer models. Studies have demonstrated that lower doses of HPTA can achieve effects comparable to much higher doses of valproic acid.
- Breast Cancer : A study indicated that HPTA at 15 μM was as effective as 500 μM valproic acid in inhibiting growth and sensitizing breast cancer cells (MCF7) to hydroxyurea treatment . This suggests that HPTA may offer a lower-toxicity alternative for breast cancer therapy.
- Triple-Negative Breast Cancer : Research has shown that HPTA enhances the therapeutic effect of hydroxyurea specifically in triple-negative breast cancer cells, which are notoriously difficult to treat .
Radiotherapy Enhancement
HPTA has also been studied for its potential to enhance the efficacy of radiotherapy. In animal models, it was found that combining HPTA with radiation therapy led to significant tumor reduction compared to radiation alone .
Research Data
The following table summarizes key research findings related to the biological activity of HPTA:
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that HPTA could induce DNA double-strand breaks and inhibit homologous recombination processes in breast cancer cells, suggesting a mechanism for its sensitizing effects on chemotherapy agents like hydroxyurea .
- In Vivo Models : Animal studies using DMBA-induced breast cancer models showed that administration of HPTA alongside radiotherapy significantly reduced tumor size and improved survival rates compared to controls .
Propiedades
IUPAC Name |
2-prop-2-ynyloctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h2,10H,3,5-9H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSBRQHALCSLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC#C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914685 | |
Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96017-59-3 | |
Record name | Octanoic acid, 2-(2-propyn-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096017593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Prop-2-yn-1-yl)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hexyl-4-pentynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HPTA exert its radiosensitizing effect in breast cancer cells?
A1: Research indicates that HPTA enhances the sensitivity of breast cancer cells to radiotherapy by hindering the DNA damage repair process. Specifically, HPTA targets the BRCA1-Rad51-mediated homologous recombination pathway, a crucial mechanism for repairing double-strand DNA breaks. [] This inhibition of DNA repair makes cancer cells more susceptible to the damaging effects of radiation. []
Q2: What is the mechanism by which HPTA disrupts the BRCA1-Rad51-mediated homologous recombination pathway?
A2: Studies suggest that HPTA affects the stability of key proteins involved in this pathway, namely BRCA1 and Rad51. HPTA was found to reduce the half-life of these proteins, potentially leading to their degradation and subsequent impairment of the homologous recombination repair mechanism. [] This disruption ultimately enhances the sensitivity of breast cancer cells to radiation therapy.
Q3: Has HPTA demonstrated efficacy in preclinical models of breast cancer?
A3: Research has shown that HPTA exhibits radiosensitizing effects in both in vitro and in vivo models of breast cancer. In cell culture studies, HPTA enhanced the cytotoxic effects of radiation in various breast cancer cell lines, including MCF7, EUFA423, HCC1937, and a DMBA-induced rat breast cancer-derived primary culture cell line. [] Furthermore, HPTA demonstrated significant radiosensitizing activity in a DMBA-induced breast cancer rat model. [] These findings suggest that HPTA holds promise as a potential therapeutic agent for enhancing the efficacy of radiotherapy in breast cancer treatment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.